molecular formula C9H11BrN2O2 B1472503 Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate CAS No. 1364718-88-6

Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate

Cat. No.: B1472503
CAS No.: 1364718-88-6
M. Wt: 259.1 g/mol
InChI Key: NMUCZVJMOXMYMB-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate (CAS 1364718-88-6) is a high-value brominated pyrimidine derivative extensively used as a key synthetic building block in medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C9H11BrN2O2 and a molecular weight of 259.10 g/mol, features a 5-bromopyrimidine heterocycle, a structure of significant interest in drug discovery . The bromine atom at the 5-position of the pyrimidine ring serves as a reactive handle, enabling further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create more complex molecular architectures . The molecule is characterized by the methyl ester and the tert-butyl-like, 2-methylpropanoate side chain, which can influence the compound's physicochemical properties and reactivity. It is supplied with a typical purity of 98% or higher . Researchers are advised to store the product in a sealed container, protected from light, and at room temperature to ensure its long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-9(2,8(13)14-3)7-11-4-6(10)5-12-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUCZVJMOXMYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701185179
Record name 2-Pyrimidineacetic acid, 5-bromo-α,α-dimethyl-, methyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID701185179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364718-88-6
Record name 2-Pyrimidineacetic acid, 5-bromo-α,α-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1364718-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrimidineacetic acid, 5-bromo-α,α-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701185179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical properties:

  • IUPAC Name : this compound
  • CAS Number : 1364718-88-6
  • Molecular Formula : C₁₁H₁₃BrN₂O₂
  • Molecular Weight : 287.14 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromopyrimidine with a suitable alkylating agent under basic conditions. The process can be optimized for yield and purity through various methods such as:

  • Reflux in Organic Solvents : Common solvents include ethanol or dimethylformamide (DMF).
  • Purification Techniques : Recrystallization or chromatography is used to isolate the desired product.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. Research indicates that it can inhibit the proliferation of cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The mechanism appears to involve the induction of apoptosis and cell cycle arrest. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest at G1 phase

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cellular metabolism, such as:

  • Fatty Acid Amide Hydrolase (FAAH) : This enzyme is crucial for the degradation of endocannabinoids, and inhibition can lead to increased levels of these signaling molecules.
  • Cyclooxygenase (COX) : The compound may exhibit anti-inflammatory properties by inhibiting COX enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of bromopyrimidine compounds, including this compound, against resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated samples compared to controls.
  • Anticancer Research : In a study conducted at a leading cancer research institute, this compound was tested on multiple cancer cell lines. The results showed that it effectively reduced cell viability and induced apoptosis through caspase activation pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key parameters of Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate with analogous esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties Applications
This compound C₉H₁₁BrN₂O₂ 259.11 5-bromo-pyrimidin-2-yl High polarity (pyrimidine nitrogens), hydrolyzes under basic conditions Pharmaceutical intermediates
Methyl 2-(4-bromophenyl)-2-methylpropanoate C₁₁H₁₃BrO₂ 257.12 4-bromo-phenyl Lower polarity than pyrimidine analogs; increased lipophilicity Organic synthesis intermediates
Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate C₁₁H₁₃ClO₂ 214.67 4-(2-chloroethyl)-phenyl Chlorine substituent; moderate reactivity Chemical process development
Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate C₁₁H₁₃BrN₂O₄ 317.14 5-bromo-2-nitro-phenylamino Strong electron-withdrawing nitro group; higher molecular weight Potential drug precursor

Functional Group and Reactivity Analysis

Pyrimidine vs. Phenyl Substituents: The pyrimidine ring in the target compound introduces two nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to purely aromatic phenyl analogs (e.g., Methyl 2-(4-bromophenyl)-2-methylpropanoate). This difference impacts solubility and biological interactions, making pyrimidine derivatives more suitable for drug design . Bromine at position 5 on pyrimidine directs electrophilic substitution reactions differently than bromine on phenyl rings, which typically undergoes meta/para substitution .

Ester Hydrolysis: The target compound and Methyl 2-(4-((6-iodoimidazo[1,2-a]pyridin-2-yl)carbamoyl)phenyl)-2-methylpropanoate share similar hydrolysis conditions (NaOH in methanol/THF). However, bulkier substituents (e.g., imidazopyridine) may slow hydrolysis kinetics compared to pyrimidine .

Electronic Effects: Nitro groups (e.g., in Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate) strongly withdraw electrons, reducing reactivity toward nucleophilic attack compared to the electron-deficient pyrimidine ring .

Research Findings and Challenges

  • Synthetic Challenges : The pyrimidine ring’s electron-deficient nature complicates direct functionalization, often requiring palladium-catalyzed cross-coupling for further modifications .
  • Biological Relevance : Pyrimidine derivatives show higher binding affinity to biological targets (e.g., enzymes) than phenyl analogs, as evidenced by their prevalence in FDA-approved drugs .
  • Data Gaps: Limited solubility and stability data for this compound necessitate further experimental characterization .

Preparation Methods

Synthesis of the 5-Bromo-2-Substituted Pyrimidine Core

The key intermediate in the preparation of methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate is the 5-bromo-2-substituted pyrimidine compound. Several efficient synthetic routes have been reported:

  • One-step Reaction Using 2-Bromomalonaldehyde and Amidines
    A novel, efficient method involves the one-step reaction of 2-bromomalonaldehyde with amidine compounds to yield 5-bromo-2-substituted pyrimidines. This approach is characterized by simple operation, safety, short reaction time, low cost, and easy post-processing. It uses inexpensive and readily available raw materials, making it suitable for scale-up in pharmaceutical manufacturing.

  • Diazotization and Sandmeyer or Mathemann Reactions
    Another established route starts from 2-amino-5-bromopyrimidine, which undergoes diazotization followed by Sandmeyer or Mathemann reactions to introduce halogen substituents at the 2-position. Alternatively, 2-hydroxy-5-bromopyrimidine can react with halogenating reagents (e.g., phosphorus oxychloride) to form 2-halogen-5-bromopyrimidine intermediates.

  • Reaction Conditions and Solvents
    Acidic solvents like glacial acetic acid or mixtures involving proton acids such as HCl or HBr are used to facilitate the cyclization and substitution reactions. The reaction temperature is carefully controlled (e.g., diazonium salt formation at -4°C to 4°C) to optimize yield and selectivity.

Following the synthesis of the 5-bromo-2-substituted pyrimidine intermediate, the next step is the introduction of the 2-methylpropanoate ester group:

  • Substitution Reaction with Carboxylic Diesters
    The 2-halogen-5-bromopyrimidine intermediate undergoes nucleophilic substitution with carboxylic diesters under alkaline conditions to yield the 2-substituted pyrimidine ester. This step is typically performed in organic solvents with added base to facilitate the substitution.

  • Hydrolysis and Esterification
    The substituted intermediate is then subjected to hydrolysis or further reaction with methylating agents to form the methyl ester group, resulting in this compound. Conditions involve elevated temperature and controlled pH to ensure complete conversion without degradation.

Preparation of Stock Solutions and Formulations

For practical applications, especially in biological assays, the compound is prepared as stock solutions with precise concentrations:

Stock Solution Concentration 1 mg Sample Volume (mL) 5 mg Sample Volume (mL) 10 mg Sample Volume (mL)
1 mM 3.8595 19.2976 38.5951
5 mM 0.7719 3.8595 7.719
10 mM 0.386 1.9298 3.8595

Preparation involves dissolving the compound in suitable solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, corn oil, or water. The addition of solvents is sequential with confirmation of solution clarity at each step, assisted by vortexing, ultrasound, or gentle heating if necessary.

Summary of Reaction Scheme (Simplified)

Step Reactants/Intermediates Conditions Product/Intermediate
1 2-Bromomalonaldehyde + Amidines Acidic solvent (e.g., acetic acid), room temp 5-Bromo-2-substituted pyrimidine
2 2-Amino-5-bromopyrimidine + NaNO2 + Acid Diazotization at ~0°C 2-Halogen-5-bromopyrimidine intermediates
3 2-Halogen-5-bromopyrimidine + Carboxylic diester + Base Organic solvent, alkaline conditions, elevated temp 2-Substituted pyrimidine ester intermediate
4 Ester intermediate + Hydrolysis/Methylation Acidic or basic hydrolysis, heat This compound

Research Findings and Advantages

  • The one-step synthesis using 2-bromomalonaldehyde and amidines is particularly advantageous for industrial scale due to low cost, safety, and simplified processing.
  • The diazotization and Sandmeyer pathway allows for precise halogen substitution and is well-documented for heterocyclic modifications, though it requires careful temperature control and handling of diazonium salts.
  • The substitution and esterification steps are standard organic transformations but require optimization of solvent and base to maximize yield and purity.
  • Stock solution preparation protocols emphasize solvent compatibility and clarity to ensure reproducibility in biological or chemical assays.

Additional Notes

  • Molecular weight of this compound is approximately 245.07 g/mol.
  • The compound’s solubility and stability in various solvents should be considered when designing the synthesis and formulation processes.
  • Safety measures must be in place for handling brominated intermediates and diazonium salts due to their potential hazards.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis often involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, bromopyrimidine derivatives can react with methyl 2-methylpropanoate precursors under controlled conditions. Key parameters include temperature (70–100°C), solvent choice (e.g., toluene or DMF), and catalysts like Pd(PPh₃)₂Cl₂ . Optimization may involve adjusting stoichiometry, using flow reactors for continuous processing, or introducing protecting groups to minimize side reactions .
  • Characterization : LCMS (e.g., m/z 403 [M+H]+) and HPLC (retention time ~0.97 minutes) are critical for purity assessment .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR resolve the methylpropanoate backbone (e.g., doublet methyl groups at δH 1.11–1.12 and septet methyne at δH 2.51) and pyrimidine ring protons .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 318.2 [M+H]+) .
  • X-ray Crystallography : SHELX software refines crystal structures, particularly for resolving bromine positioning and steric effects .

Q. How can researchers mitigate common side reactions during esterification or bromination steps?

  • Methodology :

  • Use anhydrous conditions and reagents like trimethyl orthoformate to prevent hydrolysis of esters .
  • Introduce directing groups (e.g., acetoxy) to control regioselectivity during bromination .
  • Monitor reaction progress via TLC or in-situ IR to halt reactions before byproduct formation .

Advanced Research Questions

Q. What strategies address contradictions in NMR data for derivatives of this compound?

  • Methodology : Discrepancies in chemical shifts may arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

  • Variable-temperature NMR to study conformational changes .
  • Deuterated solvents (e.g., d₆-DMSO) to enhance signal resolution .
  • 2D-NMR (COSY, HSQC) to confirm connectivity in complex spectra .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Density Functional Theory (DFT) calculates activation energies and transition states for bromine displacement .
  • Molecular docking studies assess steric hindrance from the methylpropanoate group, which may influence reaction pathways .
  • Software like Gaussian or ORCA models electronic effects of the pyrimidine ring on reaction kinetics .

Q. What experimental designs improve the compound’s stability under acidic or oxidative conditions?

  • Methodology :

  • Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring .
  • Protective Groups : Introducing tert-butyl or benzyl groups to shield ester functionalities .
  • pH Control : Buffered reaction media (pH 6–8) to prevent ester hydrolysis .

Q. How can researchers leverage this compound as a building block for bioactive molecules?

  • Methodology :

  • Suzuki Coupling : Replace bromine with aryl/heteroaryl groups for drug candidates .
  • Ester Hydrolysis : Convert to carboxylic acid derivatives for metal-organic frameworks (MOFs) or enzyme inhibitors .
  • Biological Assays : Screen derivatives for kinase inhibition or antimicrobial activity using in vitro models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate

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